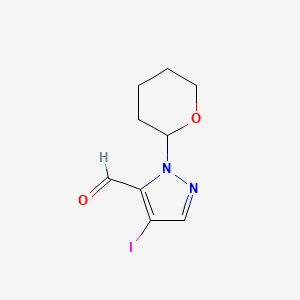

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of an iodine atom, a pyrazole ring, and an oxane (tetrahydro-2H-pyran) moiety. It is primarily used in chemical research and synthesis due to its unique structural properties.

Métodos De Preparación

The synthesis of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as iodine, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Análisis De Reacciones Químicas

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the aldehyde group allows for versatile interactions with various biomolecules.

Comparación Con Compuestos Similares

Similar compounds to 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde include other iodinated pyrazole derivatives and aldehyde-containing heterocycles. These compounds share structural similarities but may differ in their reactivity and applications. For example, 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde is a closely related compound with similar properties but may have different reactivity due to the presence of the oxane ring.

Actividad Biológica

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, interactions with enzymes, and implications in drug development, supported by relevant data and case studies.

Chemical Overview

The compound has the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol. It is characterized by the presence of an iodine atom, a pyrazole ring, and an aldehyde functional group, which contribute to its reactivity and biological activity.

Targets of Action

This compound primarily interacts with several key enzymes:

- Alcohol Dehydrogenase (ADH) : Specifically, isoforms ADH1A, ADH1B, and ADH1C.

- Mycocyclosin Synthase : Involved in the biosynthesis of mycocyclosin, a compound that plays a role in the survival of Mycobacterium tuberculosis.

Mode of Action

The interaction with these enzymes can lead to inhibition or modulation of their activity. For instance, binding to alcohol dehydrogenase can inhibit its function, thereby affecting metabolic pathways related to alcohol metabolism. Additionally, its action on mycocyclosin synthase may influence the growth of pathogenic bacteria like Mycobacterium tuberculosis, suggesting potential antibacterial properties.

Cellular Effects

The compound has been shown to affect cellular functions by altering signaling pathways and gene expression. It influences metabolic processes by modulating the levels of key metabolites within cells. Research indicates that it can alter the expression of genes involved in various metabolic pathways, leading to significant changes in cellular metabolism.

Stability and Temporal Effects

In laboratory studies, this compound exhibits relative stability under standard conditions but shows degradation over time. This degradation can impact its efficacy in long-term experiments, highlighting the importance of considering temporal effects when utilizing this compound in research.

Antibacterial Properties

Recent studies have explored the antibacterial potential of this compound. Its interaction with mycocyclosin synthase suggests that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation as an antibacterial agent.

Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to interact with various biological targets positions it as a promising candidate for drug development, particularly in creating new inhibitors for enzyme-related diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Interaction with Alcohol Dehydrogenase | Demonstrated inhibition of ADH activity, affecting ethanol metabolism. |

| Study 2 | Antibacterial Activity | Showed potential inhibition of Mycobacterium tuberculosis growth via mycocyclosin synthase interaction. |

| Study 3 | Gene Expression Modulation | Altered expression levels of metabolic genes leading to changes in cellular metabolism. |

Propiedades

IUPAC Name |

4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGKJKQPLRHELQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=C(C=N2)I)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.